MRL-494 hydrochloride

Description

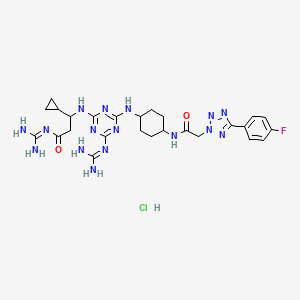

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H36ClFN16O2 |

|---|---|

Molecular Weight |

659.1 g/mol |

IUPAC Name |

3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide;hydrochloride |

InChI |

InChI=1S/C26H35FN16O2.ClH/c27-15-5-3-14(4-6-15)21-40-42-43(41-21)12-20(45)32-16-7-9-17(10-8-16)33-24-37-25(39-26(38-24)36-23(30)31)34-18(13-1-2-13)11-19(44)35-22(28)29;/h3-6,13,16-18H,1-2,7-12H2,(H,32,45)(H4,28,29,35,44)(H6,30,31,33,34,36,37,38,39);1H |

InChI Key |

OUQBLPVSJWIYJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CC(=O)N=C(N)N)NC2=NC(=NC(=N2)NC3CCC(CC3)NC(=O)CN4N=C(N=N4)C5=CC=C(C=C5)F)N=C(N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

MRL-494 Hydrochloride: A Dual-Threat Strategy Against Gram-Positive Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-494 hydrochloride emerges as a promising antibacterial agent with a novel, dual mechanism of action. While its inhibitory effects on the β-barrel assembly machine (BAM) complex in Gram-negative bacteria are well-documented, this guide focuses on its distinct and potent activity against Gram-positive bacteria. This document provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The primary mechanism against Gram-positive organisms is the rapid and lethal disruption of the cytoplasmic membrane, a mode of action that circumvents common resistance pathways. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of MRL-494 and its analogs.

Introduction

The rise of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with unconventional mechanisms of action. This compound is a small molecule that has demonstrated significant antimicrobial properties. While it targets the outer membrane protein biogenesis in Gram-negative bacteria, its action against Gram-positive bacteria, which lack an outer membrane, is fundamentally different and relies on the direct compromise of the cytoplasmic membrane's integrity.[1][2] This direct attack on a fundamental bacterial structure presents a high barrier to the development of resistance.

Dual Mechanism of Action against Gram-Positive Bacteria

The primary mode of action of MRL-494 against Gram-positive bacteria is the disruption of the cytoplasmic membrane. This mechanism is distinct from its activity in Gram-negative bacteria where it inhibits the BamA component of the BAM complex, thereby disrupting outer membrane protein assembly.[2] In Gram-positive organisms, the absence of an outer membrane allows MRL-494 to directly interact with the cytoplasmic membrane, leading to a rapid loss of membrane integrity and subsequent cell death.[2]

Cytoplasmic Membrane Disruption

MRL-494's chemical structure as a cationic amphiphile is suggestive of its ability to interact with and disrupt lipid bilayers.[2] Experimental evidence demonstrates that MRL-494 rapidly permeabilizes the cytoplasmic membrane of Gram-positive bacteria, a mechanism shared with pore-forming antimicrobial peptides like nisin.[2] This disruption leads to the leakage of intracellular contents and the dissipation of the membrane potential, ultimately resulting in cell death.

The following diagram illustrates the proposed mechanism of MRL-494 at the Gram-positive bacterial cell envelope.

References

MRL-494 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-494 is a novel synthetic antibacterial agent with a dual mechanism of action, exhibiting potent activity against both Gram-negative and Gram-positive bacteria. In Gram-negative bacteria, MRL-494 uniquely targets the β-barrel assembly machine (BAM) complex, a crucial component for outer membrane protein (OMP) biogenesis, by inhibiting the function of the surface-exposed BamA protein. This disruption of the outer membrane leads to cell death and enhances the efficacy of other antibiotics. In Gram-positive bacteria, which lack an outer membrane, MRL-494 acts by disrupting the cytoplasmic membrane. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MRL-494 hydrochloride, along with detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

This compound is the salt form of MRL-494, which typically offers enhanced water solubility and stability for research purposes.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-carbamimidoyl-3-cyclopropyl-3-((4-(((1s,4s)-4-(2-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)acetamido)cyclohexyl)amino)-6-guanidino-1,3,5-triazin-2-yl)amino)propanamide hydrochloride | [2] |

| Molecular Formula | C₂₆H₃₅FN₁₆O₂ · xHCl | [3] |

| Molecular Weight | 622.67 g/mol (free base) | [3] |

| CAS Number | 2434898-43-6 (free base) | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and water | [1] |

Note: The exact molecular weight of the hydrochloride salt may vary depending on the stoichiometry.

Mechanism of Action

MRL-494 exhibits a distinct mechanism of action for Gram-negative and Gram-positive bacteria.

Gram-Negative Bacteria: Inhibition of the β-Barrel Assembly Machine (BAM) Complex

In Gram-negative bacteria, MRL-494 targets the β-barrel assembly machine (BAM) complex, which is essential for the insertion and folding of β-barrel proteins into the outer membrane.[4][5] The key target within this complex is BamA, a surface-exposed and essential protein.[4][6] By inhibiting BamA, MRL-494 disrupts outer membrane protein biogenesis from outside the cell, a mechanism that circumvents common resistance mechanisms like efflux pumps.[1][4] This disruption of the outer membrane integrity leads to increased permeability and potentiation of other antibiotics, such as rifampicin.[2][6] The inhibition of the BAM complex also induces a cellular stress response, specifically the Rcs pathway.[2][7]

Gram-Positive Bacteria: Disruption of the Cytoplasmic Membrane

Gram-positive bacteria lack an outer membrane and the BAM complex. In these organisms, MRL-494 acts as a cationic amphiphile and lethally disrupts the cytoplasmic membrane, leading to rapid cell death.[4][6] This mechanism is similar to that of some antimicrobial peptides.[6]

Biological Activity

MRL-494 demonstrates a broad spectrum of antibacterial activity against various pathogenic bacteria.

Table 2: Minimum Inhibitory Concentrations (MICs) of MRL-494

| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli ATCC 25922 | Gram-negative | 8 | 12.8 | [2] |

| Escherichia coli JCM158 | Gram-negative | - | 25 | [1] |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | >128 | >205.6 | [2] |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | 32 | 51.4 | [2] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 | 51.4 | [2] |

| Staphylococcus aureus ATCC 29213 (MSSA) | Gram-positive | 8 | 12.8 | [2] |

| Staphylococcus aureus USA300 (MRSA) | Gram-positive | 8 | 12.8 | [2] |

| Staphylococcus aureus COL | Gram-positive | - | 12.5 | [1] |

Table 3: Synergistic Activity of MRL-494 with Rifampicin against Gram-Negative Bacteria

| Bacterial Strain | MRL-494 MIC (µg/mL) | Rifampicin MIC (µg/mL) | Rifampicin MIC with MRL-494 (0.25x MIC) (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Reference |

| E. coli ATCC 25922 | 8 | 8 | 0.25 | ≤0.281 | [2] |

| K. pneumoniae ATCC 13883 | >128 | 32 | 0.125 | ≤0.039 | [2] |

| A. baumannii ATCC 19606 | 32 | 4 | 0.125 | ≤0.258 | [2] |

| P. aeruginosa ATCC 27853 | 32 | 64 | 4 | ≤0.313 | [2] |

FICI ≤ 0.5 is indicative of synergy.

Experimental Protocols

Synthesis of MRL-494

A detailed, scalable synthesis of MRL-494 has been reported.[2] The synthesis involves the preparation of two key building blocks which are then coupled, followed by the introduction of the guanidine moieties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A small-molecule inhibitor of BamA ... | Article | H1 Connect [archive.connect.h1.co]

In-Vitro Antibacterial Spectrum of MRL-494 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of MRL-494 hydrochloride, a novel antibacterial agent. The document details its activity against a range of Gram-positive and Gram-negative bacteria, outlines the experimental protocols for determining its efficacy, and illustrates its mechanism of action and induced cellular pathways.

Introduction to this compound

MRL-494 is a small molecule inhibitor of the β-barrel assembly machine (BAM) complex, a crucial component for the assembly of outer membrane proteins (OMPs) in Gram-negative bacteria.[1][2] Its unique mode of action, targeting a surface-exposed process, allows it to circumvent common resistance mechanisms such as efflux pumps and the outer membrane permeability barrier.[1] Notably, MRL-494 exhibits a dual mechanism of action, enabling it to also target Gram-positive bacteria.[1][3]

In-Vitro Antibacterial Spectrum

The antibacterial activity of MRL-494 is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

Activity Against Gram-Negative Bacteria

MRL-494 demonstrates significant activity against a panel of clinically relevant Gram-negative pathogens. The inhibition of the BAM complex disrupts the integrity of the outer membrane, leading to bacterial cell death.[4]

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 8[4] |

| Escherichia coli JCM158 | 25 µM[5] |

| Klebsiella pneumoniae ATCC 13883 | >32[4] |

| Acinetobacter baumannii ATCC 19606 | 32[4] |

| Pseudomonas aeruginosa ATCC 27853 | 32[4] |

| Table 1: MIC values of MRL-494 against selected Gram-negative bacteria. |

Activity Against Gram-Positive Bacteria

In Gram-positive bacteria, which lack an outer membrane and the BAM complex, MRL-494 acts by disrupting the cytoplasmic membrane, leading to rapid cell lysis.[1][3]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) ATCC 29213 | 8[4][6] |

| Staphylococcus aureus (MRSA) USA300 | 8[4][6] |

| Staphylococcus aureus COL | 12.5 µM[5] |

| Table 2: MIC values of MRL-494 against selected Gram-positive bacteria. |

Mechanism of Action

MRL-494 employs distinct mechanisms to exert its antibacterial effects on Gram-negative and Gram-positive bacteria.

Gram-Negative Bacteria: Inhibition of the BAM Complex

In Gram-negative bacteria, MRL-494 targets BamA, the essential protein component of the BAM complex.[1] This inhibition disrupts the proper folding and insertion of β-barrel proteins into the outer membrane, leading to a cascade of events including the induction of the Rcs stress response pathway and eventual cell death.[4][7]

Mechanism of MRL-494 in Gram-Negative Bacteria

Gram-Positive Bacteria: Cytoplasmic Membrane Disruption

For Gram-positive bacteria, the cationic amphiphilic nature of MRL-494 allows it to directly interact with and disrupt the integrity of the cytoplasmic membrane. This leads to leakage of cellular contents and rapid cell death.[1][3]

Mechanism of MRL-494 in Gram-Positive Bacteria

Rcs Stress Response Pathway Induction

In Gram-negative bacteria, the disruption of outer membrane protein assembly by MRL-494 triggers the Rcs (Regulator of Capsule Synthesis) stress response pathway. This is a complex phosphorelay system that senses and responds to envelope stress.[4][7]

Rcs Stress Response Pathway

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials

-

This compound

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Methodology

Experimental Workflow for MIC Assay

Step-by-Step Procedure:

-

Preparation of MRL-494 Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight on an appropriate agar medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the MRL-494 stock solution with CAMHB to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the MRL-494 dilutions. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of MRL-494 that completely inhibits visible growth.

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action against Gram-negative bacteria and a distinct mode of action against Gram-positive bacteria. Its potent in-vitro activity against a range of pathogens, coupled with its ability to overcome common resistance mechanisms, warrants further investigation and development. This guide provides foundational data and methodologies for researchers and scientists working to advance our understanding and application of this compound.

References

- 1. pnas.org [pnas.org]

- 2. MRL-494 | BamA inhibitor | Probechem Biochemicals [probechem.com]

- 3. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Structure-Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of BamA in Bacterial Outer Membrane Protein Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biogenesis of β-barrel outer membrane proteins (OMPs) is a fundamental process for the survival and pathogenesis of Gram-negative bacteria. This intricate process is orchestrated by the β-barrel assembly machinery (BAM) complex, with the integral membrane protein BamA at its core. Understanding the molecular mechanisms of BamA-mediated OMP assembly is not only crucial for fundamental microbiology but also presents a promising avenue for the development of novel antibiotics. This technical guide provides an in-depth exploration of the structure, function, and dynamic interactions of BamA. It summarizes key quantitative data, details essential experimental protocols for studying BamA, and visualizes the complex molecular events through signaling and workflow diagrams, offering a comprehensive resource for researchers in the field.

Introduction to BamA and the BAM Complex

The outer membrane of Gram-negative bacteria serves as a selective permeability barrier, and its integrity is maintained by a host of OMPs. These proteins are synthesized in the cytoplasm and transported to the periplasm, where they are chaperoned to the BAM complex for insertion into the outer membrane. The BAM complex in Escherichia coli is a five-protein assembly comprising the essential OMP BamA and four lipoproteins: BamB, BamC, BamD, and BamE. BamA and BamD are essential for bacterial viability, highlighting their critical roles in OMP biogenesis.[1][2] BamA, a member of the Omp85 superfamily, is the central component that catalyzes the folding and insertion of OMPs into the outer membrane.[3]

Molecular Architecture of BamA

BamA is a fascinating molecular machine with a unique architecture tailored for its function. It consists of two main domains: a C-terminal 16-stranded transmembrane β-barrel and a periplasmic N-terminal region composed of five polypeptide transport-associated (POTRA) domains (P1-P5).[4][5][6]

-

The Transmembrane β-Barrel: The BamA β-barrel is distinct from its substrate OMPs. The seam between its first (β1) and last (β16) strands is notably weak, forming a "lateral gate" that is crucial for its function.[7][8][9] This gate can open and close, providing a portal for nascent OMPs to integrate into the lipid bilayer.[9][10] The barrel also features a significant thinning on one side, which is thought to locally destabilize the membrane, thereby lowering the energy barrier for OMP insertion.[7][8][11]

-

The Periplasmic POTRA Domains: The five POTRA domains extend into the periplasm and act as a scaffold for the other BAM lipoproteins and for substrate OMP recognition.[4][5] Deletion studies have shown that POTRA domains 3-5 are essential for growth in E. coli.[12] These domains are thought to bind unfolded OMPs and may play a role in templating the initial folding of β-strands through a process called β-augmentation.[5][13]

The Mechanism of BamA-Mediated OMP Biogenesis

The precise mechanism by which BamA facilitates OMP folding and insertion is an area of active research, with several models proposed that are not mutually exclusive.

The Lateral Gating Model

A central tenet of BamA function is the "lateral gating" mechanism.[7][8] This model posits that the weak interaction between the β1 and β16 strands of the BamA barrel allows it to open laterally. This opening creates a template for the incoming unfolded OMP to begin its folding process by forming a hybrid β-barrel with BamA.[7][10] As the substrate OMP continues to fold and its own β-strands anneal, it is progressively released into the outer membrane. Molecular dynamics simulations have provided significant support for the dynamic nature of this lateral gate.[9][11]

Membrane Thinning and Destabilization

Computational studies have consistently shown that the presence of BamA causes a localized thinning of the outer membrane, particularly near the lateral gate.[7][8][11] This localized membrane destabilization is thought to lower the kinetic barrier for the insertion of the hydrophobic β-strands of the substrate OMP, thereby facilitating its integration into the membrane.[8]

The Role of the BAM Lipoproteins

While BamA can catalyze OMP folding on its own in vitro, the lipoproteins BamB, C, D, and E are crucial for efficient OMP biogenesis in vivo.[3]

-

BamD: As an essential lipoprotein, BamD is thought to play a key role in substrate recognition and in coordinating the conformational changes in BamA required for OMP assembly.[14]

-

BamB: BamB is a non-essential lipoprotein that appears to have a regulatory role, potentially influencing the conformation of BamA.[15]

-

BamC and BamE: These lipoproteins are also non-essential and are thought to stabilize the BAM complex and modulate the activity of BamD.[15][16] Recent studies suggest BamE can directly interact with both BamA and BamD, coordinating their functions.[16][17]

Quantitative Insights into BamA Function

Quantitative analysis of BamA's activity provides crucial parameters for understanding its efficiency and for the development of inhibitors. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Organism/System | Reference |

| Kinetic Parameters | |||

| OMP Folding Rate (k_fold) | 0.78 ± 0.15 min⁻¹ | E. coli BAM complex | --INVALID-LINK-- |

| Binding Affinities | |||

| Substrate Affinity (approx.) | 3.1 ± 1.1 µM | E. coli BAM complex | --INVALID-LINK-- |

| Stoichiometry | |||

| OMPs folded per BamA | ~1.7 | In vitro | --INVALID-LINK-- |

| Structural Dimensions | |||

| BamA Exit Pore Dimensions | ~15 Å x ~27 Å | E. coli | --INVALID-LINK-- |

| Membrane Thinning near Gate | 5.3 ± 1.7 Å | Multiple species | --INVALID-LINK-- |

| Inhibitor Activity | |||

| Peptide Inhibitor (RFIRLN) IC₅₀ | Upper micromolar range | E. coli (in vivo) | --INVALID-LINK-- |

| Peptide Inhibitor (VAEYYTER) IC₅₀ | Upper micromolar range | E. coli (in vivo) | --INVALID-LINK-- |

Key Experimental Protocols for Studying BamA

A variety of sophisticated biophysical and biochemical techniques are employed to dissect the function of BamA. Below are detailed methodologies for some of the key experiments.

In Vitro OMP Folding Assay

This assay is fundamental to assessing the catalytic activity of BamA and the BAM complex.

Principle: Unfolded OMPs are incubated with proteoliposomes containing reconstituted BamA or the BAM complex. The folding of the OMP into the lipid bilayer is monitored over time, often by exploiting the heat-modifiable electrophoretic mobility of folded β-barrel proteins on SDS-PAGE.

Protocol:

-

Preparation of Proteoliposomes:

-

Purify BamA or the BAM complex using affinity chromatography.

-

Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., E. coli polar lipid extract) by extrusion.

-

Reconstitute the purified protein/complex into the LUVs, often by detergent-destabilization followed by removal of the detergent using bio-beads.

-

-

OMP Folding Reaction:

-

Denature the substrate OMP (e.g., OmpA) in 8M urea.

-

Initiate the folding reaction by diluting the denatured OMP into a buffer containing the proteoliposomes and, if required, periplasmic chaperones like SurA.

-

Incubate the reaction at a controlled temperature (e.g., 25°C).

-

-

Analysis of Folding:

-

At various time points, take aliquots of the reaction and quench the folding by adding SDS-PAGE sample buffer without a reducing agent and without heating.

-

Analyze the samples by SDS-PAGE. Folded OMPs typically migrate faster than their unfolded counterparts.

-

Quantify the intensity of the bands corresponding to the folded and unfolded species using densitometry to determine the kinetics of folding.[4][18]

-

Disulfide Cross-linking to Probe Conformational Changes

This technique is used to "trap" transient conformations of BamA, such as the open state of the lateral gate, to investigate their functional importance.

Principle: Cysteine residues are introduced at specific sites in BamA via site-directed mutagenesis. If these residues come into close proximity during a conformational change, they can be induced to form a disulfide bond by an oxidizing agent, effectively locking the protein in that conformation. The functional consequence of this conformational lock can then be assessed.

Protocol:

-

Mutagenesis: Introduce cysteine substitutions at desired locations in the bamA gene using site-directed mutagenesis. For example, to probe the lateral gate, cysteines can be introduced in β1 and β16.

-

Expression and Cross-linking:

-

Express the mutant BamA in a suitable E. coli strain.

-

Induce disulfide bond formation in vivo by adding an oxidizing agent like copper-phenanthroline to the culture.

-

-

Analysis of Cross-linking and Function:

-

Harvest the cells and prepare cell lysates.

-

Analyze the formation of the cross-linked product by non-reducing SDS-PAGE and Western blotting. The cross-linked species will migrate at a different apparent molecular weight.

-

Assess the functional consequences of the cross-link, for example, by testing for cell viability or by performing an in vitro OMP folding assay.[19][20]

-

Proteinase K Susceptibility Assay

This assay is used to determine the surface exposure of different parts of BamA, providing insights into its topology and conformational changes.

Principle: Proteinase K is a broad-spectrum protease that cannot cross the intact outer membrane of Gram-negative bacteria. Therefore, only the extracellularly exposed loops of outer membrane proteins will be susceptible to digestion when intact cells are treated with Proteinase K.

Protocol:

-

Cell Culture and Treatment:

-

Grow E. coli cells expressing the BamA variant of interest.

-

Harvest the cells and resuspend them in a buffer that maintains the integrity of the outer membrane (e.g., PBS).

-

Treat one aliquot of cells with Proteinase K (e.g., 500 µg/mL) and a control aliquot with buffer alone.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Quenching and Analysis:

-

Stop the reaction by adding a protease inhibitor such as PMSF.

-

Pellet the cells and lyse them.

-

Analyze the digestion of BamA by SDS-PAGE and Western blotting using an antibody that recognizes a periplasmic or transmembrane epitope of BamA. The disappearance or shift in the molecular weight of the BamA band in the Proteinase K-treated sample indicates surface exposure.[19][21]

-

Visualizing the Role of BamA: Diagrams and Workflows

Visual representations are invaluable for understanding the complex processes involving BamA. The following diagrams, generated using the DOT language, illustrate key aspects of OMP biogenesis.

Figure 1: Overview of the outer membrane protein (OMP) biogenesis pathway.

Figure 2: The proposed lateral gating mechanism of BamA-mediated OMP insertion.

Figure 3: A simplified model of the protein-protein interactions within the BAM complex.

BamA as a Target for Novel Antimicrobials

The essential nature of BamA and its surface accessibility make it an attractive target for the development of new antibiotics against Gram-negative pathogens. Several compounds that inhibit BamA function have been identified, and they often work by interfering with the dynamics of the lateral gate. For example, the antibiotic darobactin has been shown to bind to BamA and lock it in a conformation that is incompatible with OMP insertion.[13] The development of small molecules or peptides that disrupt the crucial interactions within the BAM complex, such as the BamA-BamD interface, is another promising strategy.[22]

Conclusion and Future Directions

BamA stands as a paradigm of a sophisticated molecular machine essential for bacterial life. While significant strides have been made in elucidating its structure and function, many questions remain. Future research will likely focus on capturing more high-resolution snapshots of the BAM complex in action with its various substrates, further dissecting the regulatory roles of the accessory lipoproteins, and translating our growing mechanistic understanding into the development of novel therapeutics that can combat the growing threat of antibiotic-resistant bacteria. The continued application of a multidisciplinary approach, combining genetics, biochemistry, structural biology, and computational modeling, will be paramount in fully unraveling the complexities of this vital bacterial machinery.

References

- 1. Drug Binding to BamA Targets Its Lateral Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying assembly of the BAM complex in native membranes by cellular solid-state NMR spectroscopy. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Outer membrane β-barrel protein folding is physically controlled by periplasmic lipid head groups and BamA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BamA Alone Accelerates Outer Membrane Protein Folding In Vitro through a Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic, Biochemical, and Molecular Characterization of the Polypeptide Transport-Associated Domain of Escherichia coli BamA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural snapshots of the β-barrel assembly machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel kinetic intermediates populated along the folding pathway of the transmembrane β-barrel OmpA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-terminal kink formation is required for lateral gating in BamA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An In Vitro Assay for Outer Membrane Protein Assembly by the BAM Complex | Springer Nature Experiments [experiments.springernature.com]

- 11. Membrane thinning and lateral gating are consistent features of BamA across multiple species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assembly of Outer Membrane β-Barrel Proteins: the Bam Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flexibility in the Periplasmic Domain of BamA is Important for Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The structure of the β-barrel assembly machinery complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. proteolysis.jp [proteolysis.jp]

- 16. researchgate.net [researchgate.net]

- 17. Dual recognition of multiple signals in bacterial outer membrane proteins enhances assembly and maintains membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Bam complex catalyzes efficient insertion of bacterial outer membrane proteins into membrane vesicles of variable lipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods to Characterize Folding and Function of BamA Crosslink Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Extracellular Protease Digestion to Evaluate Membrane Protein Cell Surface Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Förster Resonance Energy Transfer Measurements in Living Bacteria for Interaction Studies of BamA with BamD and Inhibitor Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Synergistic Antibiotic Activity of MRL-494 Hydrochloride with Rifampicin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A primary obstacle in treating these pathogens is their impermeable outer membrane (OM), which prevents many antibiotics from reaching their intracellular targets. This technical guide explores the potent synergistic relationship between MRL-494 hydrochloride, a novel inhibitor of the β-barrel Assembly Machine (BAM) complex, and rifampicin, a well-established RNA polymerase inhibitor. MRL-494 disrupts the biogenesis of outer membrane proteins, thereby compromising the integrity of the OM. This disruption facilitates the entry of rifampicin into the bacterial cell, enabling it to exert its bactericidal effects. This document provides a detailed overview of the mechanisms of action, quantitative data from synergy studies, and the experimental protocols used to establish this powerful synergistic interaction.

Individual Mechanisms of Action

This compound: A Disruptor of Outer Membrane Biogenesis

MRL-494 is an antibacterial agent that targets a crucial, surface-exposed process in Gram-negative bacteria: the assembly of outer membrane proteins (OMPs).[1] Its primary mechanism of action is the inhibition of the β-barrel Assembly Machine (BAM) complex, an essential machinery responsible for the folding and insertion of OMPs into the outer membrane.[2][3] The specific target within this complex is the BamA protein.[1][3]

By inhibiting BamA, MRL-494 disrupts OMP biogenesis, leading to a compromised outer membrane and the induction of the Rcs stress response pathway.[2][4] This activity is particularly significant because it occurs at the cell surface, allowing MRL-494 to circumvent common resistance mechanisms like the OM permeability barrier and multidrug efflux pumps.[1][4] In Gram-positive bacteria, which lack an outer membrane, MRL-494 exhibits a different mechanism, causing lethal disruption of the cytoplasmic membrane.[1][4]

Rifampicin: An Inhibitor of Bacterial RNA Synthesis

Rifampicin (also known as rifampicin) is a potent, broad-spectrum antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase.[5][6][7] It binds specifically to the β-subunit of this enzyme, forming a stable complex that physically blocks the elongation of RNA transcripts and prevents the synthesis of bacterial proteins.[8][9] While highly effective, rifampicin's utility against Gram-negative bacteria is limited, as their outer membrane effectively prevents the drug from reaching its cytoplasmic target.[8][10][11] Resistance to rifampicin typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, altering the drug's binding site.[5][8]

The Synergistic Interaction: A "One-Two Punch" Mechanism

The synergy between MRL-494 and rifampicin stems from their complementary mechanisms of action. MRL-494 acts as a sensitizing agent; by disrupting the outer membrane of Gram-negative bacteria, it creates a pathway for rifampicin to enter the cell.[2][10] Once inside, rifampicin can effectively bind to and inhibit RNA polymerase, leading to cell death. This synergistic combination transforms rifampicin into a potent agent against Gram-negative pathogens that are typically resistant to its effects.

Caption: Logical workflow of the synergistic action between MRL-494 and rifampicin.

Quantitative Data Presentation

The synergistic activity was quantified using checkerboard assays, with the Fractional Inhibitory Concentration Index (FICI) calculated to determine the level of synergy. An FICI value of ≤ 0.5 is indicative of synergy. The results demonstrate potent synergy between MRL-494 and rifampicin against multiple Gram-negative strains.[2]

| Bacterial Strain | MRL-494 MIC (μg/mL) | Rifampicin MIC (μg/mL) | FICI |

| Alone | In Combination | Alone | |

| E. coli ATCC 25922 | 16 | 1 | 2 |

| E. coli BW25113 | 8 | 2 | 4 |

| K. pneumoniae ATCC 13883 | >32 | 1 | 8 |

| Data sourced from ACS Infectious Diseases, 2022.[2][12] |

Notably, MRL-494 displays powerful synergy with rifampicin against K. pneumoniae, even though it has no intrinsic antibacterial activity against this strain when used alone.[2][12]

Experimental Protocols

The determination of synergistic activity was conducted following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in vitro method used to assess the interactions between two antimicrobial agents.[13]

1. Preparation of Materials:

- 96-well microtiter plates.

- Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 13883) cultured to a 0.5 McFarland turbidity standard.[13]

- Mueller-Hinton broth (MHB).

- Stock solutions of this compound and rifampicin.

2. Assay Procedure:

- Drug Dilution: MRL-494 is serially diluted along the ordinate (rows) of the microtiter plate, while rifampicin is serially diluted along the abscissa (columns).[13] This creates a matrix of varying concentration combinations of the two drugs.

- Inoculation: Each well is inoculated with 100μL of the bacterial suspension, standardized to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

- Incubation: The plates are incubated under aerobic conditions at 35-37°C for 18-24 hours.[13]

- Data Collection: Following incubation, bacterial growth is assessed by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The absence of visible growth is also noted.[2][12]

3. Data Analysis:

- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

- FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: > FICI = FICₐ + FIC₈ = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

- Interpretation:

- FICI ≤ 0.5: Synergy

- 0.5 < FICI ≤ 4.0: Additive or Indifference

- FICI > 4.0: Antagonism

// Node Definitions

A[label="Prepare Serial Dilutions\nof MRL-494 (Drug A)", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Prepare Serial Dilutions\nof Rifampicin (Drug B)", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="Dispense Drug Combinations\ninto 96-Well Microplate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D [label="Inoculate Wells with\nStandardized Bacterial Culture", fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Incubate Plate\n(e.g., 37°C for 18-24h)", fillcolor="#F1F3F4", fontcolor="#202124"];

F [label="Measure Optical Density (OD600)\nto Assess Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="Determine MIC for each Drug\nAlone and in Combination", fillcolor="#F1F3F4", fontcolor="#202124"];

H [label="Calculate Fractional Inhibitory\nConcentration Index (FICI)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Edges

A -> C;

B -> C;

C -> D -> E -> F -> G -> H;

}

Caption: Standard experimental workflow for a checkerboard synergy assay.

Relevant Signaling & Biogenesis Pathway

MRL-494's mechanism is intrinsically linked to the Outer Membrane Protein (OMP) biogenesis pathway, a fundamental process for Gram-negative bacteria.

Caption: OMP biogenesis pathway and the inhibitory action of MRL-494 on the BAM complex.

Conclusion

The synergistic combination of this compound and rifampicin represents a promising strategy to combat multidrug-resistant Gram-negative infections. By targeting the outer membrane biogenesis, MRL-494 effectively breaches the primary defense of these challenging pathogens, enabling rifampicin to perform its potent intracellular function. The strong synergy, demonstrated by low FICI values, highlights the potential to revitalize existing antibiotics and expand their spectrum of activity. Further research and development in this area are critical to translating these findings into viable therapeutic options for patients with difficult-to-treat bacterial infections.

References

- 1. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Rifampicin - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Antibacterial Evaluation of Rifampicin–Siderophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Methodological & Application

Application Notes: Protocol for MRL-494 Hydrochloride Minimum Inhibitory Concentration (MIC) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRL-494 is a novel antibacterial agent that inhibits the assembly of outer membrane proteins (OMPs) in Gram-negative bacteria by targeting the β-barrel assembly machine (BAM) complex.[1][2] Specifically, it acts on the essential surface-exposed protein BamA.[3] MRL-494 has also demonstrated a second mechanism of action against Gram-positive bacteria, where it disrupts the cytoplasmic membrane.[3][4] This dual-action capability makes MRL-494 a compound of significant interest in the development of new antimicrobials. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of MRL-494 hydrochloride using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Principle of the Assay

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[8][9] The principle involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[8][10]

Experimental Protocols

Materials and Reagents

-

This compound

-

96-well sterile, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Sterile petri dishes, test tubes, and pipette tips

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Protocol for Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

-

Preparation of the 96-Well Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (1280 µg/mL) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

-

Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

-

The final volume in each well will be approximately 110 µL.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

-

Reading and Interpreting the Results:

-

After incubation, examine the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of MRL-494 against various bacterial strains.

| Bacterial Strain | Gram Type | MRL-494 MIC (µg/mL) |

| Escherichia coli | Gram-Negative | 8 - 32 |

| Klebsiella pneumoniae | Gram-Negative | >32 |

| Acinetobacter baumannii | Gram-Negative | 8 - 32 |

| Pseudomonas aeruginosa | Gram-Negative | 32 |

| Staphylococcus aureus (MSSA) | Gram-Positive | 8 |

| Staphylococcus aureus (MRSA) | Gram-Positive | 8 |

Note: The MIC values presented are based on published data and may vary depending on the specific strain and testing conditions.[5]

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MRL-494 | BamA inhibitor | Probechem Biochemicals [probechem.com]

- 3. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iacld.com [iacld.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of MRL-494 Hydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the preparation, storage, and handling of MRL-494 hydrochloride stock solutions for experimental use. MRL-494 is a novel antibacterial agent that functions as an inhibitor of the β-barrel assembly machine A (BamA), a crucial component for outer membrane protein biogenesis in Gram-negative bacteria.[1][2][3] It also exhibits a secondary mechanism of action against Gram-positive bacteria by disrupting the cytoplasmic membrane.[2]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₆ClFN₁₆O₂ | [4] |

| Molecular Weight | 659.12 g/mol | [4] |

| Purity | ≥98% | [5] |

Table 2: Solubility Data for this compound

| Solvent/System | Concentration & Conditions | Reference |

| DMSO | Suitable for preparing stock solutions at concentrations of 5 mM, 10 mM, or 20 mM. | [5] |

| PBS | 25 mg/mL (37.93 mM) with the use of co-solvents, heating, and sonication. | [5] |

| Aqueous Media | The hydrochloride salt form generally has enhanced water solubility. | [1] |

| Growth Media | Stock solutions have been prepared in Mueller-Hinton Broth (MHB) for antibacterial assays. | [6][7] |

Table 3: Recommended Stock Solution Storage

| Storage Temperature | Duration | Conditions | Reference |

| -80°C | 6 months | Aliquoted, protected from light. | [8] |

| -20°C | 1 month | Aliquoted, protected from light, under nitrogen. | [8] |

| 0 - 4°C | Days to weeks | Short-term storage. | [9] |

Experimental Protocols

Protocol for Reconstituting this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free polypropylene microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-analysis and Calculation:

-

Calculate the mass of this compound required. For a 10 mM stock solution, the calculation is as follows:

-

Mass (mg) = Desired Volume (mL) × 10 mM × 659.12 ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 0.65912 g/mmol = 6.59 mg.

-

-

-

Weighing the Compound:

-

Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

-

In a chemical fume hood, carefully weigh the calculated amount of the compound using a precision balance.

-

-

Dissolution:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.

-

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[5][8]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[8] Ensure aliquots are protected from light.[5][8]

-

Visualized Workflows and Pathways

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps for preparing the this compound stock solution.

Mechanism of Action: BamA Inhibition

MRL-494 primarily targets the BamA protein, inhibiting the proper folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane of Gram-negative bacteria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MRL-494 | BamA inhibitor | Probechem Biochemicals [probechem.com]

- 4. MRL-494 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 5. This compound | Bacterial | 2699937-04-5 | Invivochem [invivochem.com]

- 6. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

Application Notes and Protocols for MRL-494 Hydrochloride in Bacterial Outer Membrane Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a bis-guanidine compound that has demonstrated potent antibacterial activity against a range of Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of the β-barrel assembly machine (BAM) complex, a crucial component for the assembly of outer membrane proteins (OMPs).[3][4][5] This disruption of OMP biogenesis leads to the permeabilization of the bacterial outer membrane, making it a valuable tool for studying outer membrane integrity and for potential therapeutic applications.[1][2] MRL-494 has also been shown to exhibit synergistic activity with antibiotics that are typically excluded by the Gram-negative outer membrane, such as rifampicin.[1][2]

These application notes provide detailed protocols for utilizing MRL-494 hydrochloride in bacterial outer membrane permeability assays, primarily focusing on the well-established N-phenylnaphthalen-1-amine (NPN) uptake assay.

Mechanism of Action of MRL-494

MRL-494 targets the BamA component of the BAM complex, which is essential for the folding and insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria.[3][4][5] By inhibiting BamA, MRL-494 disrupts the integrity of the outer membrane, leading to increased permeability.[1][4] Interestingly, MRL-494 also possesses a secondary mechanism of action against Gram-positive bacteria, where it causes lethal disruption of the cytoplasmic membrane.[4][5] However, in Gram-negative bacteria, it is believed that MRL-494 cannot penetrate the outer membrane to disrupt the inner membrane, thus its primary activity is at the cell surface.[4][5] The inhibition of the BAM complex by MRL-494 also induces the Rcs stress response pathway.[1][2]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of MRL-494 Against Various Gram-Negative Strains

| Bacterial Strain | MIC (µg/mL) |

| E. coli | 8 - 32 |

| K. pneumoniae ATCC 13883 | >128 |

| A. baumannii ATCC 9955 | 32 |

| P. aeruginosa ATCC 27853 | 16 |

Source: Adapted from synthesis and structure–activity studies of β-barrel assembly machine complex inhibitor MRL-494.[1][2]

Table 2: Synergistic Activity of MRL-494 with Rifampicin

| Bacterial Strain | MRL-494 MIC (µg/mL) | Rifampicin MIC (µg/mL) | MRL-494 MIC in Combination (µg/mL) | Rifampicin MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) |

| E. coli | 8 | 32 | 0.5 | 0.25 | 0.07 |

| K. pneumoniae ATCC 13883 | >128 | 2 | 8 | 0.25 | ≤0.039 |

| A. baumannii ATCC 9955 | 32 | 2 | 1 | 0.06 | 0.125 |

| P. aeruginosa ATCC 27853 | 16 | 4 | 16 | 0.25 | 0.266 |

Synergy is defined as an FICI of ≤0.5.[1][2] Source: Adapted from synthesis and structure–activity studies of β-barrel assembly machine complex inhibitor MRL-494.[1][2]

Experimental Protocols

Outer Membrane Permeability Assay using N-phenylnaphthalen-1-amine (NPN)

This protocol describes a fluorescence-based assay to measure the permeabilization of the bacterial outer membrane induced by this compound. The assay utilizes the fluorescent probe N-phenylnaphthalen-1-amine (NPN), which exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon entering the hydrophobic interior of a membrane.[1][6][7] An increase in NPN fluorescence indicates a compromised outer membrane that allows the probe to access the phospholipid bilayer.[1]

Materials:

-

This compound

-

Gram-negative bacterial strain of interest (e.g., E. coli, P. aeruginosa)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

Phosphate buffered saline (PBS), pH 7.4

-

N-phenylnaphthalen-1-amine (NPN) stock solution (e.g., 1 mM in acetone)

-

Polymyxin B (positive control)

-

96-well black, clear-bottom microplates

-

Spectrofluorometer

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the desired Gram-negative bacterial strain into 5 mL of LB broth.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with PBS (pH 7.4).

-

Resuspend the final pellet in PBS to an OD₆₀₀ of 0.5.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Include a positive control (e.g., polymyxin B at a concentration known to permeabilize the outer membrane) and a negative control (PBS alone).

-

Add 50 µL of the bacterial suspension to each well of the 96-well plate.

-

Add 50 µL of the this compound dilutions, polymyxin B, or PBS to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

-

NPN Addition and Fluorescence Measurement:

-

Prepare a working solution of NPN in PBS (e.g., 20 µM).

-

Add 100 µL of the NPN working solution to each well.

-

Immediately measure the fluorescence using a spectrofluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[7]

-

Record fluorescence readings over time (e.g., every minute for 10-15 minutes) to monitor the kinetics of NPN uptake.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with bacteria and NPN but no compound) from all readings.

-

Plot the fluorescence intensity against the concentration of this compound.

-

The increase in fluorescence intensity is directly proportional to the degree of outer membrane permeabilization.

-

Mandatory Visualizations

Caption: Mechanism of MRL-494 action on the bacterial outer membrane.

Caption: Workflow for the NPN-based outer membrane permeability assay.

References

- 1. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing MRL-494 Hydrochloride Synergy with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is an investigational antibacterial agent that inhibits the β-barrel assembly machine (BAM) complex, a crucial component for the assembly of outer membrane proteins (OMPs) in Gram-negative bacteria.[1][2][3] By targeting the essential BamA protein, MRL-494 disrupts the integrity of the outer membrane, leading to increased permeability.[3][4][5] This mechanism of action suggests a strong potential for synergistic activity when combined with other antibiotics that struggle to penetrate the Gram-negative outer membrane.[4][5] Notably, potent synergy has been observed between MRL-494 and rifampicin against a range of Gram-negative pathogens.[4][6] MRL-494 also exhibits a different mechanism of action against Gram-positive bacteria, where it disrupts the cytoplasmic membrane.[5][6][7]

These application notes provide detailed protocols for investigating the synergistic potential of MRL-494 hydrochloride with other antibiotics using two standard in vitro methods: the checkerboard assay and the time-kill curve analysis.

Mechanism of Action and Signaling Pathway

MRL-494's primary target in Gram-negative bacteria is the BamA component of the BAM complex, which is responsible for the folding and insertion of β-barrel proteins into the outer membrane.[1][2][4] Inhibition of BamA leads to an accumulation of unfolded OMPs in the periplasm, which in turn triggers the Rcs (Regulator of Capsule Synthesis) stress response pathway.[4] This disruption of the outer membrane barrier facilitates the entry of other antibiotics, leading to synergistic effects.

Caption: Mechanism of action of MRL-494 in Gram-negative bacteria.

Data Presentation: MRL-494 Synergistic Activity

The following table summarizes the reported synergistic activity of MRL-494 with rifampicin against various Gram-negative bacteria. The Fractional Inhibitory Concentration Index (FICI) is a key metric, where an FICI of ≤ 0.5 indicates synergy.[8][9]

| Bacterial Strain | Partner Antibiotic | MRL-494 MIC (µg/mL) | Partner Antibiotic MIC (µg/mL) | FICI | Reference |

| Escherichia coli ATCC 25922 | Rifampicin | - | - | <0.3 | [4][6] |

| Klebsiella pneumoniae ATCC 13883 | Rifampicin | >64 | - | ≤0.039 | [4][6] |

| Acinetobacter baumannii | Rifampicin | - | - | <0.3 | [4] |

| Pseudomonas aeruginosa ATCC 27853 | Rifampicin | - | - | <0.3 | [4] |

Note: Specific MIC values for the combination were not always provided in the source material, but the FICI values strongly indicate a significant reduction in the MIC of the partner antibiotic in the presence of MRL-494.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[8][9][10] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI).

a. Materials:

-

This compound

-

Partner antibiotic(s)

-

96-well microtiter plates[10]

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Spectrophotometer or microplate reader

b. Experimental Workflow:

Caption: Workflow for the checkerboard synergy assay.

c. Detailed Methodology:

-

Prepare Drug Dilutions: Prepare a series of two-fold dilutions of this compound and the partner antibiotic in the appropriate broth. The concentration range should typically span from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.[11]

-

Plate Setup: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the MRL-494 dilutions along the y-axis (rows) and 50 µL of the partner antibiotic dilutions along the x-axis (columns). This creates a matrix of drug combinations. Include wells for each drug alone to determine their individual MICs, as well as a growth control (no drug) and a sterility control (no bacteria).

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8][9] Add 100 µL of this bacterial suspension to each well (except the sterility control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of MRL-494 = (MIC of MRL-494 in combination) / (MIC of MRL-494 alone)

-

FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

-

-

Calculate the FICI by summing the individual FICs: FICI = FIC of MRL-494 + FIC of Partner Antibiotic.[9]

-

Interpret the results:

-

Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bacterial killing by antimicrobial agents, alone and in combination.[11][12]

a. Materials:

-

This compound

-

Partner antibiotic(s)

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth (e.g., CAMHB)

-

Sterile saline or buffer for dilutions

-

Agar plates for colony counting

-

Incubator and shaker

b. Experimental Workflow:

Caption: Workflow for the time-kill curve analysis.

c. Detailed Methodology:

-

Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL in broth.[13]

-

Test Conditions: Set up test tubes or flasks with the following conditions:

-

Growth control (no drug)

-

MRL-494 alone (e.g., at 0.5x MIC)

-

Partner antibiotic alone (e.g., at 0.5x MIC)

-

MRL-494 and partner antibiotic in combination (e.g., at 0.5x MIC each)

-

-

Inoculation and Incubation: Inoculate the prepared tubes/flasks with the bacterial suspension and incubate at 37°C with agitation.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each culture.[14]

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or buffer and plate onto appropriate agar plates. Incubate the plates until colonies are visible, then count the colonies to determine the number of viable bacteria (CFU/mL).

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point (e.g., 24 hours) with the combination compared to the most active single agent.[13][14]

-

Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[13]

-

Conclusion

The provided protocols offer a robust framework for investigating the synergistic interactions of this compound with other antibiotics. Given its unique mechanism of action that compromises the outer membrane of Gram-negative bacteria, MRL-494 holds significant promise as a potentiator of existing antibiotic classes. Careful and systematic evaluation using standardized methods like the checkerboard and time-kill assays is essential to fully characterize its synergistic potential and inform future drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MRL-494 | BamA inhibitor | Probechem Biochemicals [probechem.com]

- 3. Targeting BAM for Novel Therapeutics against Pathogenic Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. journals.asm.org [journals.asm.org]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Application Notes and Protocols for Assessing MRL-494 Hydrochloride's Effect on Membrane Integrity

Audience: Researchers, scientists, and drug development professionals.

Introduction: MRL-494 hydrochloride is an antibacterial agent with a dual mechanism of action. In Gram-negative bacteria, it inhibits the β-barrel assembly machine (BAM) complex by targeting the BamA protein, which is crucial for the assembly of outer membrane proteins.[1][2] In Gram-positive organisms, which lack an outer membrane, MRL-494 has been shown to lethally disrupt the cytoplasmic membrane.[3][4][5] Given its direct impact on bacterial membranes, it is imperative for researchers to assess the potential effects of this compound on the membrane integrity of eukaryotic cells to understand its broader cytotoxic profile and therapeutic window.

These application notes provide detailed protocols for three common and robust assays to quantify the effect of this compound on cell membrane integrity: the Lactate Dehydrogenase (LDH) assay, Propidium Iodide (PI) staining with flow cytometry, and the Trypan Blue exclusion assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane rupture. The amount of LDH in the supernatant is proportional to the number of lysed cells.[6][8]

Experimental Protocol

-

Cell Seeding:

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve MRL-494) and a positive control for maximum LDH release (e.g., treating cells with a lysis buffer provided in a commercial kit).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

-

Sample Collection and Assay Procedure:

-

After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[8]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer/substrate solution with a catalyst.[6][8]

-

Add 50 µL of the prepared LDH reaction mixture to each well containing the supernatant.[8]

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

-

Stop the enzymatic reaction by adding 50 µL of a stop solution (often 1M acetic acid) to each well.[8]

-

-

Data Acquisition and Analysis:

Data Presentation

| MRL-494 HCl (µM) | Treatment Time (h) | Absorbance at 490 nm (Mean ± SD) | % Cytotoxicity |

| Vehicle Control | 24 | ||

| 0.1 | 24 | ||

| 1.0 | 24 | ||

| 10.0 | 24 | ||

| 100.0 | 24 | ||

| Positive Control | 24 | 100 | |

| Vehicle Control | 48 | ||

| 0.1 | 48 | ||

| 1.0 | 48 | ||

| 10.0 | 48 | ||

| 100.0 | 48 | ||

| Positive Control | 48 | 100 |

Propidium Iodide (PI) Staining for Membrane Integrity

Principle: Propidium iodide is a fluorescent intercalating agent that is unable to cross the intact membrane of live cells.[9] When the cell membrane is compromised, PI enters the cell and binds to DNA, emitting a strong red fluorescence when excited by a 488 nm laser.[9][10] The percentage of PI-positive cells, representing the population with damaged membranes, can be quantified using flow cytometry.

Experimental Protocol

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well or 12-well plate and treat with various concentrations of this compound and controls as described for the LDH assay.

-

-

Cell Harvesting:

-

Following treatment, collect both the supernatant (containing floating/dead cells) and adherent cells (by trypsinization).

-

Combine the fractions and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Wash the cell pellet twice with cold PBS.[9]

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X binding buffer or Flow Cytometry Staining Buffer.[9]

-

Add 5-10 µL of a PI staining solution (typically 1 mg/mL stock) to the cell suspension.[9]

-

Gently mix and incubate for 5-15 minutes at room temperature in the dark.[11] Do not wash the cells after adding PI.[9][11]

-

-

Flow Cytometry Analysis:

Data Presentation

| MRL-494 HCl (µM) | Treatment Time (h) | % PI-Positive Cells (Mean ± SD) |

| Vehicle Control | 24 | |

| 0.1 | 24 | |

| 1.0 | 24 | |

| 10.0 | 24 | |

| 100.0 | 24 | |

| Positive Control | 24 | |

| Vehicle Control | 48 | |

| 0.1 | 48 | |

| 1.0 | 48 | |

| 10.0 | 48 | |

| 100.0 | 48 | |

| Positive Control | 48 |

Trypan Blue Exclusion Assay

Principle: The trypan blue exclusion test is a simple and rapid method to differentiate viable from non-viable cells.[12] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[13][14][15]

Experimental Protocol

-

Cell Seeding and Treatment:

-

Seed and treat cells with this compound in multi-well plates as previously described.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (both floating and adherent).

-

Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.

-

Mix one part of the cell suspension with one part of 0.4% trypan blue solution (a 1:1 ratio).[12][13]

-

Incubate the mixture at room temperature for 1-3 minutes.[12][14] It is crucial not to exceed 5 minutes as this can lead to the staining of viable cells.[14][16]

-

-

Cell Counting:

-

Load 10 µL of the cell suspension-trypan blue mixture into a hemocytometer.

-

Using a light microscope, count the number of viable (clear, unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

-

-

Data Analysis:

-

Calculate the percentage of non-viable cells using the formula: % Non-viable cells = (Total number of blue cells / Total number of cells (blue + clear)) x 100

-

Data Presentation

| MRL-494 HCl (µM) | Treatment Time (h) | % Non-viable Cells (Mean ± SD) |

| Vehicle Control | 24 | |

| 0.1 | 24 | |

| 1.0 | 24 | |

| 10.0 | 24 | |

| 100.0 | 24 | |

| Positive Control | 24 | |

| Vehicle Control | 48 | |

| 0.1 | 48 | |

| 1.0 | 48 | |

| 10.0 | 48 | |

| 100.0 | 48 | |

| Positive Control | 48 |

Visualizations

Signaling Pathway

Caption: Logical relationship of MRL-494 action and membrane integrity assays.

Experimental Workflow

Caption: General experimental workflow for assessing membrane integrity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MRL-494 | BamA inhibitor | Probechem Biochemicals [probechem.com]

- 3. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. Cell viability assays | Abcam [abcam.com]

- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. brd.nci.nih.gov [brd.nci.nih.gov]

- 15. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]

- 16. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

Application Notes and Protocols: MRL-494 Hydrochloride in E. coli Mutagenesis and Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, presents a significant challenge to global health. The outer membrane of these bacteria acts as a formidable permeability barrier, limiting the efficacy of many antibiotics.[1][2] MRL-494 hydrochloride is a novel antibacterial agent that circumvents this barrier by targeting an essential, surface-exposed protein, BamA.[1][3][4] BamA is a crucial component of the β-barrel assembly machine (BAM) complex, which is responsible for the assembly of outer membrane proteins (OMPs).[1][5][6] By inhibiting BamA, MRL-494 disrupts OMP biogenesis, leading to cell death.[1][2] This unique mechanism of action makes MRL-494 a promising candidate for the development of new therapeutics against Gram-negative bacteria.

These application notes provide a comprehensive overview of the use of this compound in E. coli mutagenesis and resistance studies, including detailed experimental protocols and data presentation.

Mechanism of Action in E. coli

In Gram-negative bacteria, MRL-494 inhibits the assembly of OMPs by targeting the essential BamA protein of the BAM complex from outside the outer membrane.[1][2] This leads to a decrease in the steady-state levels of OMPs, an accumulation of unfolded OMPs, and the activation of the σE stress response.[2] In contrast, in Gram-positive bacteria, which lack an outer membrane, MRL-494 acts by lethally disrupting the cytoplasmic membrane.[1][2]

Caption: Mechanism of MRL-494 action in E. coli.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of MRL-494 against E. coli and Other Bacteria

| Bacterial Strain | Genotype/Phenotype | MIC (μM) | MIC (μg/mL) |

| E. coli JCM158 | Wild-Type | 25 | - |

| E. coli | Wild-Type | 25 | - |

| E. coli | ΔtolC | 25 | - |

| E. coli | ΔtolC envA101 | 25 | - |

| E. coli ATCC 25922 | Standard lab strain | - | 8 |

| K. pneumoniae | - | 100 | - |

| K. pneumoniae ATCC 13883 | Standard lab strain | >128 | >128 |

| A. baumannii | Wild-Type | 200 | - |